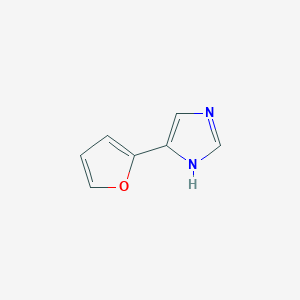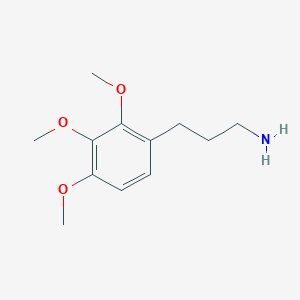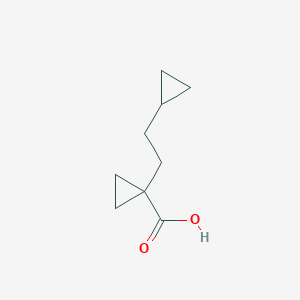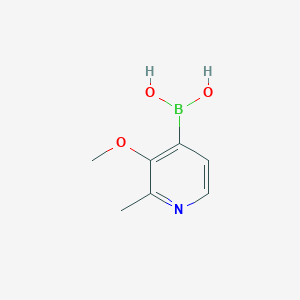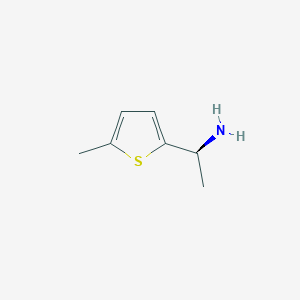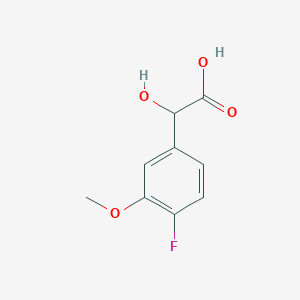
4-Fluoro-3-methoxymandelic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-3-methoxymandelic acid is a derivative of mandelic acid, characterized by the presence of a fluorine atom at the 4th position and a methoxy group at the 3rd position on the aromatic ring. This compound belongs to the class of aromatic α-hydroxy carboxylic acids, which are known for their diverse applications in pharmaceuticals, cosmetics, and chemical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-methoxymandelic acid typically involves the introduction of fluorine and methoxy groups onto the mandelic acid backbone. One common method is the electrophilic aromatic substitution reaction, where fluorine is introduced using a fluorinating agent such as Selectfluor. The methoxy group can be introduced via methylation using dimethyl sulfate or methyl iodide in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the protection and deprotection of functional groups to ensure selective substitution. The use of catalysts and optimized reaction conditions can enhance yield and purity. Enzymatic synthesis methods are also being explored for their efficiency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Fluoro-3-methoxymandelic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 4-fluoro-3-methoxybenzaldehyde or 4-fluoro-3-methoxybenzoic acid.
Reduction: Formation of 4-fluoro-3-methoxybenzyl alcohol.
Substitution: Formation of various substituted aromatic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
4-Fluoro-3-methoxymandelic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its structural similarity to natural metabolites.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 4-Fluoro-3-methoxymandelic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors, potentially altering their activity. The methoxy group can influence the compound’s solubility and bioavailability, making it more effective in biological systems .
Comparaison Avec Des Composés Similaires
- 3-Fluoro-4-methoxymandelic acid
- 4-Hydroxy-3-methoxymandelic acid
- 3,4-Dihydroxymandelic acid
Comparison: 4-Fluoro-3-methoxymandelic acid is unique due to the specific positioning of the fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced stability and selectivity in certain reactions, making it a valuable tool in both research and industrial applications .
Propriétés
Formule moléculaire |
C9H9FO4 |
|---|---|
Poids moléculaire |
200.16 g/mol |
Nom IUPAC |
2-(4-fluoro-3-methoxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H9FO4/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13) |
Clé InChI |
RQLBYQAWBBRAIQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C(C(=O)O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


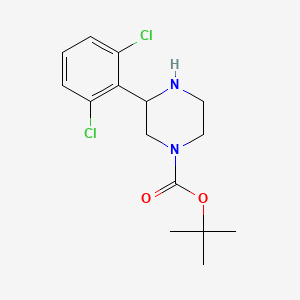
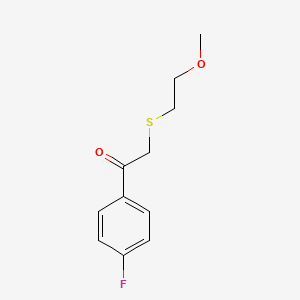
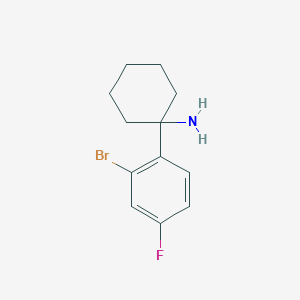

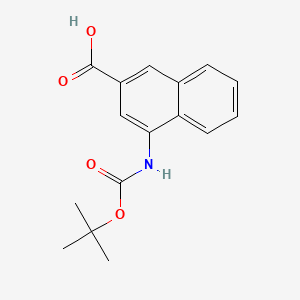
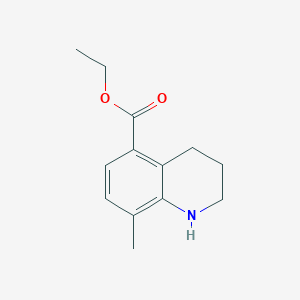
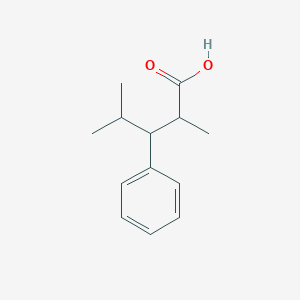
![N-[3,4-(methylenedioxy)benzyl]hydroxylamine](/img/structure/B13539547.png)
